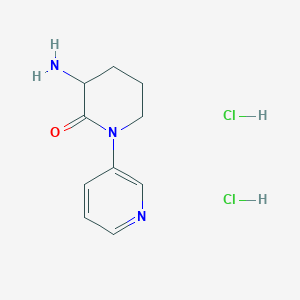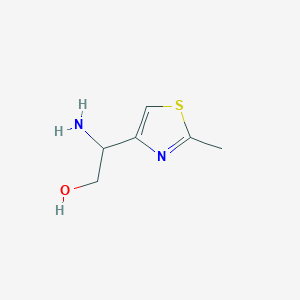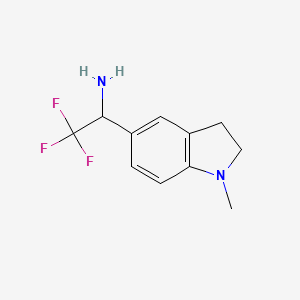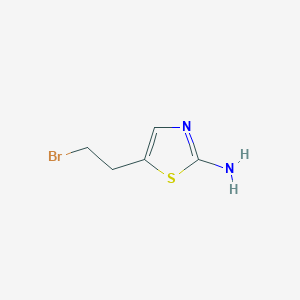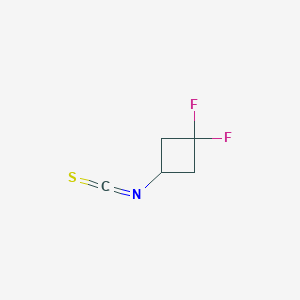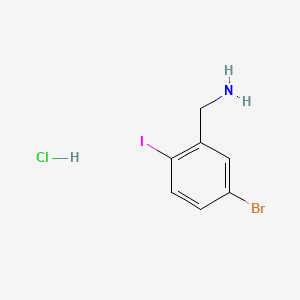
(5-Bromo-2-iodophenyl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-2-iodophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C7H8BrClIN. It is a derivative of phenylmethanamine, where the phenyl ring is substituted with bromine and iodine atoms at the 5 and 2 positions, respectively. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-iodophenyl)methanamine hydrochloride typically involves the halogenation of phenylmethanamine. The process begins with the iodination of phenylmethanamine, followed by bromination at the 5-position. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of solvents like acetic acid and catalysts such as iodine and bromine sources .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise reaction conditions and minimizing human error .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-2-iodophenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanamines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Applications De Recherche Scientifique
(5-Bromo-2-iodophenyl)methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (5-Bromo-2-iodophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The bromine and iodine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with various enzymes and receptors, influencing biological pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Bromo-2-chlorophenyl)methanamine hydrochloride
- (5-Bromo-2-fluorophenyl)methanamine hydrochloride
- (5-Bromo-2-methylphenyl)methanamine hydrochloride
Uniqueness
(5-Bromo-2-iodophenyl)methanamine hydrochloride is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical and physical properties. These substitutions enhance its reactivity and make it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C7H8BrClIN |
|---|---|
Poids moléculaire |
348.40 g/mol |
Nom IUPAC |
(5-bromo-2-iodophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H7BrIN.ClH/c8-6-1-2-7(9)5(3-6)4-10;/h1-3H,4,10H2;1H |
Clé InChI |
GGVCMTUFIILLOH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)CN)I.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


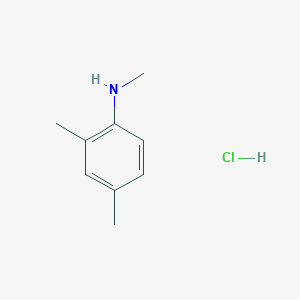
![7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride](/img/structure/B13514595.png)

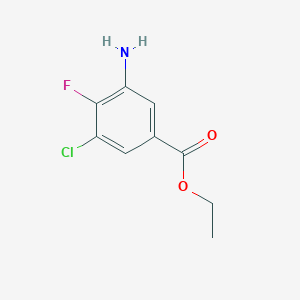
![2-[3-(2-aminoethyl)-1H-1,2,4-triazol-5-yl]ethan-1-aminetrihydrochloride](/img/structure/B13514615.png)
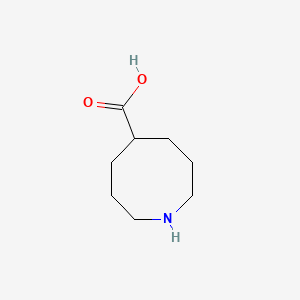
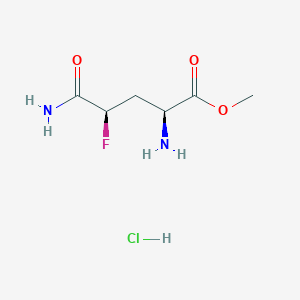
![1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B13514630.png)

